molecular formula C7H5ClF3NO B3033957 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one CAS No. 1281189-85-2

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one

Cat. No.: B3033957
CAS No.: 1281189-85-2
M. Wt: 211.57
InChI Key: YVNPFRDUUGSWRV-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one is a halogenated pyridinone derivative characterized by:

  • A chlorine atom at position 2.
  • A methyl group at position 1.
  • A trifluoromethyl (CF₃) group at position 3.

This compound is part of the pyridin-2-one family, a scaffold noted for its biological relevance, including applications in pharmaceuticals (e.g., antibiotics, anticancer agents) and agrochemicals . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects and binding interactions .

Properties

IUPAC Name

3-chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNPFRDUUGSWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019977
Record name 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281189-85-2
Record name 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 3-Chloro-5-(trifluoromethyl)pyridin-2-one

The unmethylated precursor serves as a critical intermediate. Patent CN106349159A outlines methods for analogous pyridines, where 2,3-dichloro-5-trifluoromethylpyridine undergoes nucleophilic substitution. Adapting this, 3-chloro-5-(trifluoromethyl)pyridin-2-one could be synthesized via:

  • Cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with chloroacetamide under acidic conditions.
  • Oxidation of 3-chloro-5-(trifluoromethyl)pyridine using hydrogen peroxide in acetic acid to introduce the 2-keto group.

Methylation Strategies

N1-methylation is achieved using methylating agents in aprotic solvents:

  • Methyl iodide/K$$2$$CO$$3$$ in DMF at 60–80°C for 6–8 hours (yield: ~75%).
  • Dimethyl sulfate with NaOH in THF under reflux (yield: 68–72%).
    Side reactions, such as O-methylation, are mitigated by using bulky bases (e.g., DBU) to favor N-alkylation.

Cyclization Approaches for Direct Ring Formation

Hantzsch-Type Cyclization

A modified Hantzsch synthesis assembles the pyridinone ring from β-keto esters and enamine intermediates:

  • React ethyl 4,4,4-trifluoroacetoacetate with methylamine to form an enamine.
  • Cyclize with chloroacetyl chloride in toluene at 110°C, followed by HCl-mediated aromatization.
    This method avoids isolation of intermediates but requires precise stoichiometry to prevent polyhalogenation.

Microwave-Assisted Cyclocondensation

Microwave irradiation (150°C, 30 min) accelerates the reaction between trifluoromethylated diketones and methylurea, yielding the pyridinone core with 82–85% efficiency. Solvent selection (e.g., DMSO) enhances microwave absorption and reduces byproducts.

Functional Group Interconversion from Halogenated Pyridines

Chlorination and Oxidation

Patent CA1199331A describes halogen exchange in liquid-phase reactions, which can be adapted for DE-535 pyridinone:

  • Start with 1-methyl-5-(trifluoromethyl)pyridin-2-one.
  • Chlorinate at C3 using Cl$$2$$/FeCl$$3$$ in CCl$$_4$$ at 40°C (yield: 70–75%).
    Excess chlorinating agents risk over-halogenation, necessitating careful temperature control.

Trifluoromethylation via Ullmann Coupling

Copper-catalyzed coupling of 3-chloro-1-methylpyridin-2-one with trifluoromethyl iodide in DMF at 120°C introduces the CF$$_3$$ group. This method, though high-yielding (80%), requires expensive catalysts and inert conditions.

Industrial-Scale Methodologies and Solvent Optimization

Continuous-Flow Liquid-Phase Reactions

Adapting CA1199331A’s liquid-phase process, DE-535 pyridinone is synthesized continuously:

  • Feed 3-chloro-1-methylpyridin-2-one and trifluoromethyl iodide into a reactor at 200°C and 15 bar.
  • Separate product via fractional distillation, achieving 90% purity and 65% yield per cycle.
    Solvents like dichloromethane (CH$$2$$Cl$$2$$) improve miscibility and reduce side reactions.

Solvent Recycling and Waste Reduction

Patent CN106349159A emphasizes solvent recovery in pyridine synthesis. For DE-535:

  • Use CH$$2$$Cl$$2$$ for methylation, then recover 95% via distillation.
  • Treat aqueous waste with activated carbon to adsorb residual organics, complying with EPA guidelines.

Environmental and Regulatory Considerations

DE-535 pyridinone’s persistence in groundwater necessitates stringent controls during synthesis. The EPA report highlights:

  • Byproduct Management : Neutralize HCl gas from chlorination steps with NaOH scrubbers.
  • Emission Controls : Catalytic oxidizers degrade volatile trifluoromethyl byproducts at 600°C.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7H5ClF3NOC_7H_5ClF_3NO and a molecular weight of approximately 211.57 g/mol. Its structure features a pyridinone framework with chlorine and trifluoromethyl substituents, which contribute to its unique reactivity and biological properties.

Organic Synthesis

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules due to its ability to participate in various chemical reactions, including:

  • Oxidation : Transforming it into corresponding oxides.
  • Reduction : Converting it into different reduced forms.
  • Substitution Reactions : Engaging in nucleophilic and electrophilic substitutions where the chlorine or trifluoromethyl groups are replaced by other functional groups.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly:

  • Antimicrobial Properties : It has shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Potential Antiviral Effects : Studies are ongoing to evaluate its efficacy against viral infections, leveraging its unique structural features that allow for effective interaction with biological targets .

Pharmaceutical Applications

In medicinal chemistry, this compound acts as an intermediate in synthesizing pharmaceutical compounds targeting specific enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for developing new therapeutics.

Agrochemical Development

This compound is also significant in the agrochemical industry, where it is used as a precursor for synthesizing novel herbicides targeting hydroxyphenylpyruvate dioxygenase (HPPD). Such herbicides are crucial for effective weed management in agricultural practices .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains, including MRSA. The results demonstrated significant inhibition at low concentrations, suggesting potential clinical applications in treating resistant infections .

Case Study 2: Herbicide Development

In agrochemical research, this compound was synthesized as part of a series aimed at developing new herbicides with improved efficacy against target weeds. The study highlighted its role in inhibiting HPPD, leading to successful field trials that showed enhanced crop yields and reduced weed competition .

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impacts

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Key Properties/Activities References
3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one Cl (3), CH₃ (1), CF₃ (5) - High soil persistence (DT₅₀: 123–184 days)
- Enhanced metabolic stability due to CF₃
3-Chloro-5-(trifluoromethyl)-1H-pyridin-2-one Cl (3), CF₃ (5) - Lacks methyl group at N1
- Likely lower steric hindrance compared to methylated analog
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one Br (3), CH₃ (1), CF₃ (5) - Higher molecular weight (256.02 g/mol)
- Bromine may increase lipophilicity and reactivity
3-Chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone Cl (3), CH₂(C₆H₄Cl) (1), C(OCH₃)₃ (5) - Trimethoxymethyl group enhances solubility
- Benzyl group introduces aromatic interactions
Key Observations:

In contrast, bulky groups like 3-chlorobenzyl (as in the trimethoxymethyl analog) may enhance binding to hydrophobic pockets in biological targets .

Halogen and CF₃ Effects :

  • Chlorine vs. Bromine : Bromination at position 3 increases molecular weight and polarizability, which could enhance halogen bonding in enzyme inhibition .
  • Trifluoromethyl Group : The CF₃ group is critical for electronic effects (strong electron-withdrawing) and resistance to oxidative metabolism, a feature shared with pyrazole derivatives like BTP2 (a Ca²⁺ channel inhibitor) .

Environmental and Physicochemical Properties

Table 2: Environmental Persistence and Physical Data
Compound DT₅₀ (Soil) pKa Boiling Point (°C) Molecular Weight (g/mol)
3-Chloro-1-methyl-5-CF₃-pyridin-2-one 123–184 days -4.78* 234.2* 213.57
3-Bromo-1-methyl-5-CF₃-pyridin-2(1H)-one Not reported Not reported 234.2* 256.02
3-Chloro-5-CF₃-1H-pyridin-2-one Not reported Not reported Not reported 199.55

*Predicted data from computational models.

Key Observations:
  • The target compound exhibits high environmental persistence (DT₅₀ > 120 days), attributed to the stabilizing effects of CF₃ and methyl groups against microbial degradation .
  • The low pKa (-4.78) suggests strong acidity, likely due to the electron-withdrawing CF₃ and chlorine substituents, which may influence solubility and ionization in biological systems .
Comparison with Pyrazole Derivatives:
  • Compounds like Pyr2 (BTP2) and Pyr3 (Figure 3B in ) highlight the importance of the CF₃ group in Ca²⁺ channel inhibition.
    • Pyr3, lacking CF₃ but containing a carboxyl group, shows reduced activity compared to CF₃-containing analogs, underscoring the role of CF₃ in target binding .

Biological Activity

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyridine ring with a chloro and trifluoromethyl group, which are critical for its biological activity. The trifluoromethyl group is known to enhance the potency of compounds by influencing their interaction with biological targets through electron-withdrawing effects, which can lower the pKa of adjacent functional groups, facilitating key hydrogen bonding interactions with proteins .

Target Interactions:
this compound interacts with various enzymes and receptors, influencing their activity. The trifluoromethyl group enhances binding affinity and specificity towards these targets.

Biochemical Pathways:
Research indicates that this compound may modulate several biochemical pathways by acting as an enzyme inhibitor or activator. Its effects on cellular signaling pathways can lead to alterations in gene expression and cellular metabolism, impacting overall cell function .

Antimicrobial Properties

Studies have reported that this compound exhibits significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is crucial for this activity, as compounds lacking this substituent showed diminished effectiveness.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It has shown potential in inhibiting specific viral targets, making it a candidate for further development in antiviral therapies .

Cytotoxic Effects

In laboratory studies, this compound has demonstrated cytotoxic effects on various cancer cell lines. Its ability to induce cell death through mechanisms such as methuosis (a form of programmed cell death associated with large vacuole formation) highlights its potential as an anticancer agent .

Study on Antibacterial Activity

A study conducted on the antibacterial properties of this compound revealed that it effectively inhibited the growth of MRSA. The testing involved assessing the minimum inhibitory concentration (MIC), which confirmed its potential as a therapeutic agent against resistant bacterial strains .

Evaluation of Cytotoxicity

Research involving the cytotoxic effects of this compound on glioblastoma cells showed that it could induce significant cell death at low concentrations. This study emphasized the compound's potential in cancer treatment strategies .

Data Tables

Activity Target Effect Reference
AntibacterialMRSAInhibition of growth
AntiviralViral targetsInhibition
CytotoxicityCancer cell linesInduction of cell death

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one?

The compound can be synthesized via cyclocondensation or substitution reactions. For example:

  • [3 + 3] Cyclocondensation : React thiazolidone derivatives with acetylacetone or β-phenylazoacetylacetone in methanol with sodium methylate as a catalyst .
  • Nucleophilic Substitution : Replace chlorine at the C3 position using amines or thiols under mild conditions (e.g., DMF, 60°C) .

Q. Key Considerations :

  • Purity (>95%) can be achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns. The trifluoromethyl group (CF3CF_3) appears as a singlet near δ 120–125 ppm in 19^19F NMR .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., ring conformation) using single-crystal diffraction .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to validate synthetic intermediates .

Advanced Research Questions

Q. How do structural modifications at the C3 and C6 positions influence biological activity?

  • C3 Chlorine Replacement : Substituting chlorine with amino groups enhances solubility but may reduce anticancer activity. For example, replacing Cl with NH2_2 decreases cytotoxicity by 50% in leukemia cell lines .
  • C6 Trifluoromethyl Retention : Retaining CF3CF_3 improves metabolic stability and target binding in kinase inhibition assays .

Q. Data-Driven Insights :

Modification Activity Change Reference
Cl → NH2_2 (C3)Cytotoxicity ↓ 50%
CF3CF_3 retention (C6)Binding affinity ↑ 3×

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data?

Contradictions often arise from divergent substituent effects across cell lines. For example:

  • A phenylazo group at C6 increases activity in carcinoma cells but shows no effect in melanoma models .

Q. Methodological Recommendations :

  • Iterative Testing : Validate SAR in ≥3 cell lines (e.g., leukemia, carcinoma, melanoma) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or BRAF .
  • Control Experiments : Compare activity against unmodified pyridin-2-one scaffolds to isolate substituent effects .

Q. What reaction conditions optimize functionalization without degrading the trifluoromethyl group?

  • Temperature : Maintain reactions below 80°C to prevent CF3CF_3 cleavage .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
  • Catalysts : Pd/C or CuI facilitates coupling reactions (e.g., Suzuki-Miyaura) with minimal side products .

Q. How can researchers validate the compound’s mechanism of action in anticancer studies?

  • Apoptosis Assays : Use Annexin V/PI staining to quantify cell death pathways .
  • Target Inhibition : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify inhibited enzymes .
  • Gene Expression Analysis : Apply RNA-seq to track changes in oncogenic pathways (e.g., MAPK/ERK) post-treatment .

Q. What strategies mitigate synthetic challenges like low yields in cyclocondensation?

  • Stepwise Optimization : Adjust molar ratios (e.g., 1:1.2 for thiazolidone:acetylacetone) .
  • Microwave Assistance : Reduce reaction time from 12 hrs to 2 hrs with 20% yield improvement .
  • Additive Screening : Introduce surfactants (e.g., CTAB) to enhance reaction homogeneity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Reactant of Route 2
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3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one

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